Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEFDMPXVMDHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669279 | |

| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911060-83-8 | |

| Record name | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-(aminomethyl)cyclobutanecarboxylate CAS number

An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a cyclobutane ring, a primary amine, and an ethyl ester. The rigid, puckered structure of the cyclobutane moiety has garnered increasing interest in medicinal chemistry.[1] This unique four-membered carbocycle can impart favorable properties to drug candidates, such as increased metabolic stability, conformational restriction to lock in bioactive conformations, and the ability to serve as a non-planar bioisostere for other chemical groups.[1] this compound, with its strategically placed reactive handles—the amine and the ester—serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications in the field of drug discovery.

Physicochemical Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 911060-83-8 .[4] It is also commonly handled and sold as its hydrochloride salt, which has the CAS number 1269021-92-2 .[5] The salt form often provides improved stability and handling characteristics.

| Property | Value | Source |

| CAS Number | 911060-83-8 | [4] |

| Molecular Formula | C₈H₁₅NO₂ | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| CAS Number (HCl Salt) | 1269021-92-2 | [5] |

| Molecular Formula (HCl Salt) | C₈H₁₆ClNO₂ | [5] |

| Molecular Weight (HCl Salt) | 193.67 g/mol | [5] |

| Canonical SMILES | CCOC(=O)C1(CCC1)CN | [7] |

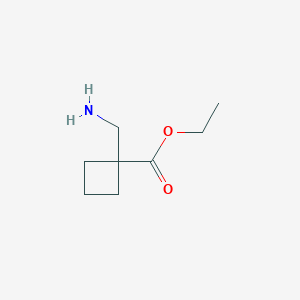

Below is a 2D chemical structure diagram of this compound.

Caption: 2D Structure of this compound

Synthesis and Purification

A common synthetic route to this compound would likely start from a precursor such as Ethyl 1-cyanocyclobutanecarboxylate or a protected amino acid derivative. A plausible and efficient method involves the reduction of the corresponding nitrile. This approach is advantageous as the starting materials are often commercially available or can be synthesized via established procedures.

Representative Synthesis Workflow: Reduction of Ethyl 1-cyanocyclobutanecarboxylate

This theoretical workflow is based on standard organic chemistry transformations for the reduction of nitriles to primary amines.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Synthesis of Ethyl 1-cyanocyclobutanecarboxylate:

-

To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

-

Follow with the addition of 1,3-dibromopropane.

-

Reflux the reaction mixture.

-

After completion, concentrate the mixture and perform an aqueous workup with subsequent extraction using an organic solvent like ethyl acetate.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude nitrile precursor.

-

-

Reduction of the Nitrile:

-

The crude Ethyl 1-cyanocyclobutanecarboxylate can be reduced using several methods. A common approach is catalytic hydrogenation.

-

Dissolve the nitrile in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel.

-

Add a catalyst, such as Raney Nickel or Palladium on carbon.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Alternatively, chemical reduction using a reagent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent can be employed. This would require careful quenching of the reaction mixture post-completion.

-

-

Purification:

-

After the reduction, the catalyst is filtered off (in the case of catalytic hydrogenation).

-

The solvent is removed in vacuo.

-

The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to afford the pure compound.

-

Analytical Characterization

Due to the limited availability of specific spectral data for this compound, this section will outline the expected spectroscopic characteristics based on its structure and data from the closely related compound, Ethyl cyclobutanecarboxylate.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons). The protons on the cyclobutane ring will likely appear as complex multiplets in the range of 1.8-2.5 ppm. A key signal would be a singlet or a broad singlet for the -CH₂- group attached to the amine, likely in the 2.5-3.0 ppm range. The N-H protons of the primary amine would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the ester at around 170-175 ppm. The carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃). The carbons of the cyclobutane ring and the aminomethyl group would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[9]

-

N-H stretching vibrations for the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹ .

-

C-H stretching vibrations of the aliphatic groups will be observed just below 3000 cm⁻¹ .

-

C-O stretching vibrations of the ester will be present in the 1000-1300 cm⁻¹ region.[9]

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for creating diverse chemical libraries for drug screening. Its bifunctional nature allows for sequential or orthogonal derivatization of the amine and ester functionalities.

-

Scaffold for Novel Therapeutics: The cyclobutane core can be used as a central scaffold to which various pharmacophoric groups can be attached. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

-

Conformationally Constrained Amino Acid Mimic: The structure can be considered a constrained analog of natural amino acids. Such constrained mimics are crucial in peptide and peptidomimetic drug design to enhance receptor affinity, selectivity, and metabolic stability.

-

Improving Physicochemical Properties: Incorporation of the non-planar cyclobutane ring can disrupt planarity in a molecule, which may improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11]

-

Hazards: Compounds containing amino groups can be corrosive and may cause skin and eye irritation or burns.[10] It is prudent to handle this compound with care.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane core, offer opportunities to design novel molecules with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis and characterization can be approached using standard and reliable organic chemistry methodologies. As the interest in non-classical bioisosteres and conformationally constrained scaffolds continues to grow, molecules like this compound are poised to play a significant role in the development of next-generation therapeutics.

References

-

PubChem. Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

Organic Syntheses. Cyclobutanecarboxylic Acid. Available at: [Link].

-

ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Available at: [Link].

-

Taylor & Francis Online. Amino esters – Knowledge and References. Available at: [Link].

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

NIST WebBook. Ethyl cyclobutanecarboxylate. National Institute of Standards and Technology. Available at: [Link].

-

PMC. A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link].

-

LookChem. ethyl cyclobutanecarboxylate. Available at: [Link].

-

MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link].

-

ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available at: [Link].

-

NIST WebBook. Notes on Ethyl cyclobutanecarboxylate. National Institute of Standards and Technology. Available at: [Link].

-

HDH Chemicals. Ethyl 1-amino-1-cyclobutanecarboxylate monohydrochloride, min 95%, 1 gram. Available at: [Link].

- Google Patents. Synthesis of aminocyclopentane carboxylic acids.

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at: [Link].

-

CAS Common Chemistry. Ethyl cyclobutanecarboxylate. Available at: [Link].

-

PubChem. 2-Ethyl-1-cyclobutanecarboxylate. National Center for Biotechnology Information. Available at: [Link].

-

NIST WebBook. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. National Institute of Standards and Technology. Available at: [Link].

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link].

-

J-Stage. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link].

-

Doc Brown's Chemistry. Infrared Spectrum of Ethyl Ethanoate. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Ethyl Cyclobutanecarboxylate in Scientific Research. Available at: [Link].

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H15NO2 | CID 45122079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | 1269021-92-2 | UAC02192 [biosynth.com]

- 6. CAS 911060-83-8 | 1-Aminomethyl-cyclobutanecarboxylic acid ethyl ester - Synblock [synblock.com]

- 7. chemscene.com [chemscene.com]

- 8. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Physicochemical properties of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide focuses on this compound, a substituted cyclobutane derivative of interest.

A critical challenge in working with novel or specialized chemical entities is the frequent scarcity of comprehensive, publicly available experimental data. This is the case for this compound. Therefore, this guide adopts a dual-pronged approach. First, we will establish a baseline by examining the well-characterized properties of a close structural analog, Ethyl cyclobutanecarboxylate . Second, we will apply principles of physical organic chemistry to predict how the addition of a primary aminomethyl group will modulate these properties. Finally, we will provide robust, field-proven experimental protocols to enable researchers to validate these predictions and generate the empirical data required for regulatory and development milestones. This methodology transforms a data gap into a structured, actionable scientific inquiry.

Structural and Molecular Overview

The foundational step in characterization is understanding the molecule's core structure. The introduction of an aminomethyl group onto the quaternary carbon of the cyclobutane ring fundamentally alters the molecule's electronic and steric landscape compared to its parent ester.

| Property | Ethyl cyclobutanecarboxylate (Analog) | This compound (Target) | Rationale for Change |

| Chemical Structure |  | Addition of a primary aminomethyl group (-CH₂NH₂) to the C1 position. | |

| Molecular Formula | C₇H₁₂O₂[1][2] | C₈H₁₅NO₂[3] | Addition of CH₃N. |

| Molecular Weight | 128.17 g/mol [1][4] | 157.21 g/mol [3] | Increased mass from the added atoms. |

| CAS Number | 14924-53-9[4] | 911060-83-8[3] | Unique identifier for each distinct chemical structure. |

| IUPAC Name | ethyl cyclobutanecarboxylate[1] | ethyl 1-(aminomethyl)cyclobutane-1-carboxylate[3] | Naming convention reflects the added substituent. |

Core Physicochemical Properties: From Analog to Target

The following table summarizes the known properties of the analog and provides expert-guided predictions for the target compound.

| Property | Ethyl cyclobutanecarboxylate (Analog Data) | This compound (Predicted) | Scientific Rationale |

| Appearance | Colorless to pale yellow liquid with a fruity odor.[5] | Colorless to pale yellow liquid, potentially with an amine-like odor. | The core structure remains a liquid, but the primary amine will introduce a characteristic odor. |

| Boiling Point | 159 °C (at 760 Torr).[2][4] | > 200 °C | The primary amine introduces strong intermolecular hydrogen bonding, significantly raising the energy required for vaporization. |

| Aqueous Solubility | Limited.[5] | Moderately soluble; highly soluble at acidic pH. | The polar amine group enhances water solubility. As a base, it will form a highly soluble hydrochloride salt in acidic media.[6] |

| pKa | Not applicable (neutral ester). | ~9.5 - 10.5 (for the conjugate acid, -NH₃⁺) | The primary aliphatic amine is basic. This predicted pKa is typical for such functional groups and is critical for understanding its ionization state in physiological environments. |

| logP (Octanol-Water) | 1.5 (XLogP3-AA estimate).[1] | < 1.0 | The addition of the polar -NH₂ group drastically increases hydrophilicity, thus lowering the partition coefficient. |

Spectroscopic and Chromatographic Identity

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy

-

Ethyl cyclobutanecarboxylate: Key peaks include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹.

-

Predicted for Target Compound: Will retain the ester C=O and C-O stretches. Crucially, it will also exhibit N-H stretching vibrations from the primary amine in the 3300-3500 cm⁻¹ region (typically two bands for a primary amine) and an N-H bending vibration around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be more complex than the analog's. Key expected signals include:

-

The ethyl ester pattern (a quartet ~4.1 ppm and a triplet ~1.2 ppm).

-

Cyclobutane ring protons (complex multiplets, ~1.8-2.5 ppm).

-

A new singlet for the aminomethyl (-CH₂-) protons, likely deshielded by the adjacent quaternary carbon and amine, appearing around 2.5-3.0 ppm.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will show an additional signal for the aminomethyl carbon (~40-50 ppm) compared to the analog. The quaternary C1 carbon will also experience a shift due to the new substituent.

Mass Spectrometry (MS)

The target compound is expected to show a clear molecular ion peak [M]+ at m/z = 157. The fragmentation pattern will be distinct, with a likely prominent fragment resulting from the loss of the ethyl ester group or cleavage adjacent to the amine.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and scientific rigor, the predicted properties must be confirmed experimentally. The following protocols provide a self-validating framework for characterization.

Protocol: Purity and Identity Confirmation via HPLC-MS

Causality: This method is chosen for its ability to separate non-volatile impurities and simultaneously confirm the molecular weight of the main component, providing orthogonal validation of identity and purity in a single run.

Methodology:

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL of a ~1 mg/mL sample in a 50:50 water/acetonitrile mix.

-

Detection: UV at 210 nm and MS in positive ion electrospray (ESI+) mode, scanning for m/z 50-500.

-

Validation: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass spectrum of the main peak, which should show a clear ion at m/z = 158.2 [M+H]⁺.

Caption: HPLC-MS workflow for purity and identity verification.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The OECD 105 Guideline shake-flask method is the gold standard for determining water solubility. It establishes a true equilibrium between the solute and water, providing a thermodynamically stable and reliable value essential for pre-formulation.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Let the solution stand for another 24 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant.

-

Separation: Centrifuge the sample to remove any suspended micro-particles.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a calibration curve.

-

Validation: The experiment should be run in triplicate. The solubility is reported in mg/mL or mol/L. This protocol should be repeated in a pH 7.4 buffer to assess solubility under physiological conditions.

Protocol: pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable functional groups. It measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the acid dissociation constant.

Methodology:

-

Sample Prep: Accurately weigh and dissolve a known amount of the compound in water or a water/co-solvent mixture (if solubility is limited).

-

Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated (-NH₃⁺).

-

Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

-

Validation: Specialized software can be used to calculate the pKa from the first derivative of the titration curve, which provides a more accurate endpoint. The measurement should be repeated at a constant ionic strength.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound presents a physicochemical profile distinct from its non-aminated analog, primarily driven by the introduction of a basic, polar primary amine. This functional group is predicted to significantly increase the boiling point, enhance aqueous solubility (especially at physiological pH), and lower its lipophilicity (logP). While these predictions are grounded in established chemical principles, they must be treated as hypotheses. The experimental protocols detailed herein provide a clear and robust pathway for researchers to obtain the empirical data necessary to fully characterize this compound, thereby enabling its confident application in drug development and other scientific endeavors.

References

-

University of Alberta. CSD Solution #13. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84700, Ethyl cyclobutanecarboxylate. Available from: [Link]

-

Organic Syntheses. Cyclobutanecarboxylic Acid. Available from: [Link]

-

CAS Common Chemistry. Ethyl cyclobutanecarboxylate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22223228, Ethyl cyclobut-1-ene-1-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45122079, this compound. Available from: [Link]

-

ChemSrc. ethyl cyclobutanecarboxylate - 14924-53-9. Available from: [Link]

-

NIST WebBook. Ethyl cyclobutanecarboxylate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis of Ethyl Cyclobutanecarboxylate for Pharmaceutical Applications. Available from: [Link]

-

Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Chem-Supply. This compound. Available from: [Link]

-

MySkinRecipes. Ethyl Cyclobutanecarboxylate. Available from: [Link]

Sources

- 1. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C8H15NO2 | CID 45122079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 环丁烷甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 14924-53-9: Ethyl cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]

- 6. 1269021-92-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Introduction: The Structural Significance of Constrained Amino Acids

In the landscape of modern drug discovery, the conformational rigidity of bioactive molecules is a cornerstone of rational design. Constrained amino acids, which restrict the rotational freedom of the peptide backbone, are invaluable tools for stabilizing specific secondary structures, enhancing receptor affinity, and improving metabolic stability. Ethyl 1-(aminomethyl)cyclobutanecarboxylate is a non-canonical amino acid analogue that embodies this principle. Its rigid cyclobutane scaffold, which replaces the alpha-carbon of a traditional amino acid, offers a unique three-dimensional presentation of the amine and carboxylate functionalities.[1] This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from closely related analogues to provide a robust analytical overview.

Molecular Structure and Key Features

To understand the spectral data, we must first visualize the molecule's structure. The compound consists of a central cyclobutane ring, which imparts significant conformational restriction.[1] Attached to a quaternary carbon of this ring are an aminomethyl group (-CH₂NH₂) and an ethyl carboxylate group (-COOCH₂CH₃).

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3][4] The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH₂) as it can slow down the exchange rate, allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the ethyl ester, the aminomethyl group, and the cyclobutane ring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the magnetic anisotropy of the carbonyl group.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. The signal is split into a quartet by the three neighboring protons of the methyl group.[5] |

| ~ 2.70 | Singlet (s) | 2H | -CH₂ -NH₂ | The protons of the aminomethyl group are adjacent to a quaternary carbon, so no splitting is observed. Their chemical shift is downfield due to the influence of the adjacent nitrogen. |

| ~ 1.80 - 2.20 | Multiplet (m) | 6H | Cyclobutane Ring Protons | The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. They are expected to resonate in the aliphatic region, similar to those in ethyl cyclobutanecarboxylate.[6][7] |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons.[5] |

| ~ 1.50 (broad) | Singlet (s) | 2H | -CH₂-NH₂ | The amine protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. This signal may not be observed in D₂O. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 175 | C =O (Ester Carbonyl) | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of esters. |

| ~ 60 | -O-CH₂ -CH₃ | The carbon atom directly bonded to the electronegative oxygen of the ester is found in this region. |

| ~ 50 | -CH₂ -NH₂ | The aminomethyl carbon is shifted downfield due to the attached nitrogen atom. |

| ~ 45 | Quaternary C | The quaternary carbon of the cyclobutane ring, bonded to four other carbons, will be deshielded relative to the other ring carbons. |

| ~ 30 | Cyclobutane Ring CH₂ | The methylene carbons of the cyclobutane ring are expected in the aliphatic region. Due to symmetry, fewer than three signals may be observed.[6] |

| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the far upfield region of the spectrum. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[8][9][10][11][12]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A common method is to prepare a thin liquid film of the neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and primary amine functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine | Two distinct, medium-intensity peaks are expected for the -NH₂ group. Their broadness may indicate hydrogen bonding.[8][10] |

| 2980 - 2850 | C-H Stretch | Alkane (sp³) | Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl and cyclobutane groups.[10][13] |

| 1750 - 1735 | C=O Stretch | Ester | A very strong, sharp absorption peak. This is one of the most characteristic and easily identifiable peaks in the spectrum.[8][12][14] |

| ~1600 | N-H Bend (Scissoring) | Primary Amine | A medium-intensity absorption associated with the bending of the N-H bonds. |

| 1250 - 1050 | C-O Stretch | Ester | A strong absorption band corresponding to the stretching of the C-O single bond of the ester group.[8][12] |

| 1200 - 1020 | C-N Stretch | Aliphatic Amine | A medium to weak absorption in the fingerprint region.[8] |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole, arising from C-C stretching and various bending vibrations of the cyclobutane ring.[8][15]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[16]

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them according to their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₁₅NO₂. Its molecular weight is 157.21 g/mol .

-

Molecular Ion (M⁺•): The EI mass spectrum should show a molecular ion peak at m/z = 157 . The intensity of this peak may be low due to the instability of the molecular ion and its propensity to fragment.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the functional groups and the strained ring.[16][17]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of the Ethoxy Radical (m/z 112): A common fragmentation for ethyl esters is the cleavage of the C-O single bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would produce a prominent acylium ion at m/z 112.

-

Loss of the Aminomethyl Radical (m/z 127): Cleavage of the C-C bond between the ring and the aminomethyl group would result in the loss of •CH₂NH₂ (30 Da), giving a fragment at m/z 127. This corresponds to the ethyl cyclobutanecarboxylate cation.[18]

-

Loss of the Carboethoxy Radical (m/z 84): Loss of the entire ester group as a radical (•COOCH₂CH₃, 73 Da) would yield an ion at m/z 84.

-

Alpha-Cleavage (m/z 30): A characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom. This would lead to the formation of the stable [CH₂=NH₂]⁺ ion at m/z = 30 , which is often a significant peak in the spectra of primary amines.

-

Ring Cleavage (e.g., m/z 55): Cyclobutane rings can undergo fragmentation via cycloreversion, typically losing ethene (C₂H₄, 28 Da). This could occur from various fragment ions, with a peak at m/z 55 being a common fragment for cyclobutane-containing structures.[6][18]

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectral data of this constrained amino acid analogue. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, with key signals corresponding to the ethyl ester, aminomethyl, and cyclobutane moieties. The IR spectrum serves as a rapid diagnostic tool, confirming the presence of the crucial N-H and C=O functionalities. Finally, mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns that corroborate the proposed structure. For researchers in medicinal chemistry and drug development, a thorough understanding of these analytical techniques is paramount for the confident characterization of novel molecular entities.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mr.copernicus.org [mr.copernicus.org]

- 3. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 4. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR spectrum [chemicalbook.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Explain IR spectra of ethyl- Methyl ketoneandcyclohexane? - askIITians [askiitians.com]

- 14. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Ethyl cyclobutanecarboxylate [webbook.nist.gov]

An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclobutanecarboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane moiety, once considered a niche structural element in drug design, has garnered increasing attention for its unique conformational properties and its ability to impart favorable physicochemical characteristics to bioactive molecules. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, enabling precise positioning of pharmacophoric groups. Ethyl 1-(aminomethyl)cyclobutanecarboxylate, as a bifunctional building block, presents a valuable scaffold for introducing the aminomethyl-substituted cyclobutane motif, a key component in a new generation of therapeutic agents. This guide provides a comprehensive overview of its commercial availability, detailed synthetic routes, and its emerging applications in the pharmaceutical landscape.

Commercial Availability

This compound is commercially available primarily in two forms: the free base (CAS No. 911060-83-8) and its hydrochloride salt (CAS No. 1269021-92-2). The hydrochloride salt often exhibits enhanced stability and ease of handling. A variety of chemical suppliers offer this compound in research-grade purities, typically 97% or higher. The table below summarizes a selection of suppliers for both forms of the compound.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Amatek Chemical | This compound HCl | 1269021-92-2 | 97% | Related to free base CAS 911060-83-8.[1] |

| Aaronchem | This compound | 911060-83-8 | - | -[2] |

| Chemical-Suppliers.com | This compound | 911060-83-8 | - | Lists multiple suppliers.[3] |

| BLD Pharm | This compound hydrochloride | 1269021-92-2 | - | Available for online orders.[4] |

| Biosynth | Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | 1269021-92-2 | - | For research purposes only.[5] |

Synthesis of this compound: A Step-by-Step Protocol

A robust and scalable synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The key intermediate, ethyl 1-cyanocyclobutanecarboxylate, is first synthesized via a cyclization reaction, followed by the reduction of the nitrile group to the primary amine.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

This procedure is adapted from a known method for synthesizing similar cyclobutane structures.[6]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction Setup: To the sodium ethoxide solution, add ethyl cyanoacetate, followed by the dropwise addition of 1,1-dibromopropane.

-

Reaction Conditions: The reaction mixture is heated to reflux for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude ethyl 1-cyanocyclobutanecarboxylate. The product can be further purified by vacuum distillation.

Step 2: Reduction of Ethyl 1-cyanocyclobutanecarboxylate to this compound

The reduction of the nitrile to the primary amine can be effectively carried out using Raney Nickel as a catalyst in the presence of a hydride source. This method is often preferred over stronger reducing agents like lithium aluminum hydride due to its milder reaction conditions and improved safety profile.[3]

-

Reaction Setup: In a flask, dissolve ethyl 1-cyanocyclobutanecarboxylate in dry ethanol. To this solution, add a catalytic amount of Raney Nickel (as a slurry in ethanol) and potassium borohydride.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The reduction is typically complete within a few hours. Monitoring the reaction by TLC or GC-MS is recommended.

-

Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any inorganic salts. The organic layer is dried, filtered, and concentrated to give the desired product, this compound. Further purification can be achieved by column chromatography if necessary.

The Role of Aminomethylcyclobutane Derivatives in Drug Design and Development

The aminomethylcyclobutane scaffold is a valuable pharmacophore in modern drug discovery due to its ability to introduce a constrained, basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties.

Logical Flow of Application in Drug Discovery

Caption: The progression from a cyclobutane building block to a clinical candidate.

While direct applications of this compound in approved drugs are not yet widespread, the closely related 1,2-bis(aminomethyl)cyclobutane moiety is a key ligand in the platinum-based anticancer drug, Lobaplatin.[7] Lobaplatin, approved in China, demonstrates the clinical utility of the cyclobutane scaffold in creating effective therapeutic agents.[7] The constrained nature of the cyclobutane ring in Lobaplatin is believed to influence the geometry of the platinum-DNA adducts, potentially contributing to its efficacy and distinct toxicological profile compared to earlier platinum-based drugs like cisplatin.[7]

The mono-substituted aminomethylcyclobutane scaffold, accessible from this compound, is being explored in various medicinal chemistry programs. The primary amine and the ester functionality allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. These derivatives are being investigated as potential inhibitors of enzymes, modulators of receptors, and as components of novel chemical probes. The rigid cyclobutane core helps to reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant promise for the future of drug discovery. Its unique structural features provide a solid foundation for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. As the demand for innovative drug candidates with well-defined three-dimensional structures continues to grow, the importance of scaffolds like the aminomethylcyclobutane is set to increase, making this compound a valuable tool in the arsenal of medicinal chemists.

References

-

Amatek Chemical. This compound HCl. [Link]

-

Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

-

Chemical-Suppliers.com. This compound. [Link]

-

Wikipedia. Lobaplatin. [Link]

-

Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [Link]

-

Quora. How exactly does Lithium Aluminium Hydride reduce different organic compounds?. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

-

LookChem. ethyl cyclobutanecarboxylate - 14924-53-9, C7H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1269021-92-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | 1269021-92-2 | UAC02192 [biosynth.com]

- 6. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Lobaplatin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cyclobutane-Containing Building Blocks in Synthesis

Abstract

Cyclobutane rings, once considered mere chemical curiosities due to their inherent strain, are now recognized as powerful building blocks in modern organic synthesis. Their unique three-dimensional structure and conformational rigidity offer significant advantages in medicinal chemistry and materials science.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of cyclobutane-containing scaffolds. We will delve into the causality behind synthetic choices, explore key experimental protocols, and highlight the transformative potential of these strained four-membered rings in creating novel molecular architectures with enhanced potency, selectivity, and pharmacokinetic profiles.

The Strategic Value of the Cyclobutane Motif

The resurgence of interest in cyclobutane derivatives stems from their distinct stereochemical and physical properties, which set them apart from more common cyclic and aromatic systems.

Conformational Constraints and Pre-organization

Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation. This "butterfly" structure, resulting from a balance between angle strain and torsional strain, effectively locks substituents into well-defined spatial orientations.[4][5] This pre-organization is a powerful tool in drug design, as it can reduce the entropic penalty of binding to a biological target, thereby enhancing potency. The ring's puckering leads to distinct axial and equatorial positions for substituents, influencing the molecule's overall shape and interactions with its environment.[6]

A Bioisostere with Unique Properties

The cyclobutane moiety is increasingly employed as a bioisostere for other common chemical groups, such as phenyl rings and alkenes.[1] This substitution can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing a metabolically labile aromatic ring with a stable cyclobutane can enhance metabolic stability.[1] Furthermore, the three-dimensional nature of the cyclobutane ring can be exploited to fill hydrophobic pockets in target proteins more effectively than a planar aryl group.[1]

| Feature | Cyclobutane | Phenyl Ring | Alkene |

| Geometry | Puckered, 3D | Planar, 2D | Planar, 2D |

| Metabolic Stability | Generally High | Can be susceptible to oxidation | Can be susceptible to oxidation |

| Solubility | Can improve solubility | Generally lower solubility | Variable |

| Conformational Flexibility | Rigid | Rotation around single bonds | Rigid (cis/trans isomers) |

Synthetic Strategies for Constructing the Cyclobutane Core

The construction of the strained four-membered ring requires specialized synthetic methods. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

[2+2] Cycloadditions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction between two olefinic components is arguably the most direct and widely used method for forming cyclobutane rings.[7] These reactions can be initiated by heat, light (photocycloaddition), or transition metal catalysis.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[8] The reaction proceeds through the excitation of one of the alkene partners to its excited state, which then reacts with a ground-state alkene.

Experimental Protocol: Photosensitized [2+2] Cycloaddition of Cinnamic Acid Derivatives

-

Preparation: A solution of the cinnamic acid derivative (1.0 eq) and a photosensitizer such as thioxanthone (0.1 eq) in a suitable solvent (e.g., acetone, acetonitrile) is prepared in a quartz reaction vessel.

-

Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the sensitizer.

-

Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength, typically around 350 nm, with constant stirring. The reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired cyclobutane product.

Thermally driven, transition-metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods, often with improved scalability and substrate scope.[9] Catalysts based on rhodium, iron, and copper have been successfully employed.

A notable example is the Rh(III)-catalyzed diastereoselective synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes.[10] This reaction proceeds through a novel pathway involving a concerted N-C bond formation and C-C bond cleavage.[10]

Strain-Release-Driven Syntheses

Highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), can serve as precursors to functionalized cyclobutanes through strain-release-driven reactions.[11][12][13][14] These reactions are often highly efficient and can provide access to complex substitution patterns that are difficult to achieve through other means.

The ring-opening of BCBs can be initiated by a variety of reagents, including nucleophiles, radicals, and electrophiles, and can be catalyzed by transition metals.[15] For instance, a photoredox-catalyzed radical addition to BCBs followed by a[16][16]-rearrangement cascade has been developed for the synthesis of polysubstituted cyclobutanes.[17]

Other Synthetic Approaches

While [2+2] cycloadditions and strain-release strategies are prominent, other methods for cyclobutane synthesis are also valuable. These include:

-

Ring expansion of cyclopropanes: Certain cyclopropyl derivatives can undergo ring expansion to form cyclobutanes.[16]

-

Ring contraction of larger rings: For example, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of pyrrolidines.[18][19]

-

C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane ring is a powerful strategy for introducing complexity.[20]

Applications in Drug Discovery and Beyond

The unique properties of cyclobutanes have led to their incorporation into a number of marketed drugs and clinical candidates.

Marketed Drugs Featuring a Cyclobutane Core

-

Carboplatin: An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, reducing nephrotoxicity.[1][21]

-

Boceprevir: A hepatitis C virus (HCV) NS3/4A protease inhibitor where a cyclobutane group in the P1 region enhances potency.

-

Apalutamide: An androgen receptor antagonist for the treatment of prostate cancer, featuring a spirocyclic cyclobutane scaffold.

| Drug | Therapeutic Area | Role of Cyclobutane |

| Carboplatin | Oncology | Reduces toxicity |

| Boceprevir | Antiviral (HCV) | Enhances potency |

| Apalutamide | Oncology | Provides a rigid scaffold |

Emerging Applications in Materials Science

The rigid and well-defined structure of cyclobutanes also makes them attractive building blocks for materials science.[3] For example, they can be used to create stress-responsive polymers and to control the architecture of supramolecular assemblies.[3] The photopolymerization of bifunctional monomers via [2+2] cycloaddition is a key method for producing cyclobutane-containing polymers.[22]

Future Perspectives

The field of cyclobutane synthesis is continually evolving, with new and more efficient methods being developed. The stereoselective synthesis of highly substituted cyclobutanes remains a key challenge, and the development of catalytic, enantioselective methods is a major focus of current research.[10][23] As our ability to construct these complex four-membered rings with high precision grows, so too will their impact on drug discovery, materials science, and the broader field of organic synthesis. The continued exploration of C-H functionalization and strain-release strategies promises to unlock even more diverse and valuable cyclobutane-containing building blocks in the future.[24]

References

- Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab.

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11043-11099. Retrieved from [Link]

-

Li, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7483-7488. Retrieved from [Link]

-

Kim, B., et al. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 25(30), 5636–5641. Retrieved from [Link]

-

Wang, M., & Lu, P. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 5(2), 254-259. Retrieved from [Link]

-

Wang, Y., et al. (2014). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 53(27), 7018-7022. Retrieved from [Link]

-

Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19626–19635. Retrieved from [Link]

-

(n.d.). Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Semantic Scholar. Retrieved from [Link]

-

Li, J., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science. Retrieved from [Link]

-

Zhan, X., et al. (2024). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Synthesis, 56(24), 3829-3848. Retrieved from [Link]

-

Sharma, G., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. ACS Omega, 6(2), 1337–1344. Retrieved from [Link]

-

Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]

-

Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 9. Retrieved from [Link]

-

Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. Retrieved from [Link]

-

Peregrina, J. M., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. Retrieved from [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9). Retrieved from [Link]

-

(n.d.). Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-centered Radicals. Retrieved from [Link]

-

Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Retrieved from [Link]

-

(n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Retrieved from [Link]

-

(n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. Retrieved from [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

-

(2018, August 16). Conformational analysis. SlideShare. Retrieved from [Link]

-

Peregrina, J. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. Retrieved from [Link]

-

Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]

-

Tang, G., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2275-2309. Retrieved from [Link]

-

(2024, June 18). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

-

Zhang, Z., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade. Nature Communications, 15(1), 4165. Retrieved from [Link]

-

Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry. Retrieved from [Link]

-

Gibbons, J. A., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 11(5), 629–635. Retrieved from [Link]

-

(n.d.). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. Retrieved from [Link]

-

(n.d.). Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis. UDSpace - University of Delaware. Retrieved from [Link]

-

(n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]

-

(n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. Retrieved from [Link]

-

(n.d.). Cyclobutane synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Ready, J. M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2475–2483. Retrieved from [Link]

-

(n.d.). Cyclobutane synthesis reported by Aggarwal. ResearchGate. Retrieved from [Link]

-

Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 9. Retrieved from [Link]

-

(n.d.). Synthesis of cyclobutane-containing building blocks from sorbic acid using photoenergy. Retrieved from [Link]

-

(n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

(n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... ResearchGate. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis [ouci.dntb.gov.ua]

- 14. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 20. baranlab.org [baranlab.org]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]

Substituted Cyclobutane Carboxylates: A Technical Guide to Frontier Research Areas

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of three-dimensional (3D) structural motifs into drug candidates is a paramount strategy in modern medicinal chemistry. Saturated carbocycles, particularly cyclobutanes, have emerged as powerful tools for navigating beyond the flat, aromatic-rich chemical space that has historically dominated drug discovery. The cyclobutane ring, with its unique puckered conformation and strained bond characteristics, offers a compelling scaffold to enhance pharmacological properties such as metabolic stability, solubility, and binding affinity.[1][2][3] The addition of a carboxylate functional group provides a critical handle for molecular recognition and further synthetic elaboration. This technical guide, intended for researchers and drug development professionals, synthesizes the current state of the art, explains the causal logic behind synthetic strategies, and delineates key frontier research areas for substituted cyclobutane carboxylates. We will explore novel synthetic methodologies, untapped bioisosteric replacement strategies, and emerging applications that position these scaffolds at the forefront of innovation.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is far more than a simple cyclic alkane; it is a sophisticated design element in drug discovery. Its value stems from a unique combination of structural and physicochemical properties that address common liabilities found in traditional drug scaffolds.

-

Increased Three-Dimensionality (Fsp³ Character): The puckered, non-planar structure of the cyclobutane ring introduces 3D character into otherwise flat molecules.[1][2] An increased fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with higher clinical success rates, likely due to improved solubility, reduced promiscuity, and better navigation of complex protein binding pockets.[2]

-

Bioisosteric Replacement: Substituted cyclobutanes are increasingly validated as effective bioisosteres for common motifs like phenyl rings, alkenes, and gem-dimethyl groups.[2][3][4] Replacing a planar aromatic ring with a saturated cyclobutane can improve metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This substitution can also enhance solubility and maintain or even improve binding affinity by presenting interaction vectors in novel spatial arrangements.[2][5][6]

-

Conformational Restriction: The inherent rigidity of the cyclobutane ring restricts the conformational freedom of a molecule.[1][3] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. It also allows chemists to lock in a specific bioactive conformation, improving selectivity and reducing off-target effects.[1]

A logical workflow for considering cyclobutane bioisosteres is presented below.

Caption: Workflow for evaluating cyclobutane as a bioisostere for an aromatic ring.

Core Synthetic Strategies: An Overview

The accessibility of substituted cyclobutane carboxylates has historically been a barrier to their widespread adoption. However, modern synthetic chemistry offers several robust and increasingly stereoselective methods.

-

[2+2] Cycloaddition: This is the most direct and widely used method for constructing the cyclobutane core.[7][8] Photochemical [2+2] cycloadditions, in particular, have been extensively studied.[8][9] The reaction involves the union of two alkene components to form the four-membered ring. The challenge often lies in controlling the regioselectivity and stereoselectivity of the cycloaddition, especially in intermolecular reactions.[10] Lewis acid-catalyzed [2+2] cycloadditions of allenoates with alkenes have also emerged as a powerful tool for creating 1,3-substituted cyclobutanes.[11]

-

Ring Expansion/Contraction: Cyclobutanes can be accessed from other ring systems. For instance, the ring expansion of cyclopropanol or cyclopropylcarbinol derivatives is a reliable method for forming cyclobutanones, which are versatile intermediates that can be converted to the desired carboxylates.[12] Conversely, stereoselective ring contraction of substituted pyrrolidines has been shown to produce highly functionalized cyclobutanes.[13]

-

C-H Functionalization: A more recent and powerful strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core.[10][14] This approach avoids the need to carry sensitive functional groups through a multi-step synthesis. Using directing groups, palladium catalysis can achieve site-selective arylation of cyclobutane C-H bonds with high diastereoselectivity, offering an efficient route to complex scaffolds.[10][14]

Below is a generalized diagram illustrating these primary synthetic approaches.

Caption: Major synthetic routes to substituted cyclobutane cores.

Frontier Research Areas & Untapped Potential

While significant progress has been made, several exciting areas for future research remain. These frontiers promise to make substituted cyclobutane carboxylates even more accessible and impactful.

Next-Generation Catalysis: Photoredox and Electrochemistry

Causality: Traditional thermal and photochemical methods can require harsh conditions or lack general applicability. Photoredox catalysis offers a powerful alternative, using visible light to generate radical intermediates under exceptionally mild conditions.[15][16][17] This enables reactions that are difficult or impossible to achieve otherwise.

Proposed Research Directions:

-

Radical-Polar Crossover Cyclizations: Develop new cascade reactions where a photoredox-generated radical adds to an alkene, followed by a polar cyclization to form the cyclobutane ring.[15][16] This strategy, which has been demonstrated with alkylboronic esters, could be expanded to a wider range of radical precursors and acceptor alkenes tethered to a carboxylate group.[15][16][17][18]

-

Asymmetric Synthesis: A major challenge is the development of enantioselective photoredox-catalyzed cyclobutane formations. Research should focus on designing new chiral photocatalysts or using dual-catalysis systems where a chiral Lewis acid or organocatalyst controls the stereochemistry of the ring-forming step.[19]

-

Electrosynthesis: Electrochemical methods can provide a sustainable and scalable alternative to chemical reductants and oxidants in cyclobutane synthesis, offering precise control over reaction potential.

Novel Bioisosteric Replacement Strategies

Causality: The success of cyclobutane as a phenyl ring bioisostere is well-documented.[2][5][20] However, its potential to replace other common structural motifs is underexplored. The unique bond angles and conformational preferences of the cyclobutane ring can mimic the spatial presentation of substituents in other groups while improving drug-like properties.

Proposed Research Directions:

-

The tert-Butyl Mimic: The tert-butyl group is a common lipophilic group in drug design, but it can be metabolically labile. A 1-trifluoromethyl-1-carboxycyclobutane could serve as a unique, polar analogue. Recent work has shown that CF₃-cyclobutanes can be synthesized from the corresponding carboxylic acids.[21] Research into the synthesis and properties of these dual-functionalized scaffolds is a promising avenue.

-

The Saturated Piperidine/Pyrrolidine Analogue: Design 1,3-disubstituted cyclobutanes where one substituent is an amino group and the other is a carboxylate. This creates a rigid scaffold that can mimic the key pharmacophoric vectors of saturated heterocycles like piperidine-4-carboxylic acid, while offering a completely different carbon skeleton with potentially improved metabolic stability and novel intellectual property.

-

Comparative Property Analysis: Systematically synthesize pairs of molecules—one containing a traditional group (e.g., phenyl, tert-butyl) and the other its cyclobutane carboxylate bioisostere—and compare their key properties in a tabulated format.

| Property | Phenyl Analogue | Cyclobutane Analogue | Rationale for Improvement |

| Aqueous Solubility | Low | Higher | Reduced planarity, lower LogP |

| Metabolic Stability (CLint) | Moderate-High | Lower (Improved) | Removal of aromatic C-H for oxidation |

| Lipophilicity (LogD) | High | Lower | Increased Fsp³ character |

| Permeability (PAMPA) | High | Moderate-High | Balance of polarity and size |

Expanding Applications into Materials Science

Causality: The rigid and well-defined structure of the cyclobutane ring makes it an attractive building block for creating polymers and functional materials with unique properties. The carboxylate group provides a convenient point for polymerization or attachment to surfaces.

Proposed Research Directions:

-

High-Performance Polymers: Synthesize di-acid or di-ester derivatives of cyclobutane and use them as monomers in condensation polymerizations to create novel polyesters or polyamides. The rigid cyclobutane core could impart high thermal stability and unique mechanical properties to the resulting materials.

-

Liquid Crystals: Explore the synthesis of cyclobutane carboxylates bearing long alkyl chains and other mesogenic groups. The defined geometry of the 1,3-disubstituted cyclobutane core could lead to the formation of novel liquid crystalline phases.

Detailed Experimental Protocol: A Representative Synthesis

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from a published, scalable synthesis and serves as a trustworthy example of modern cyclobutane construction.[22]

Causality: This multi-step synthesis demonstrates a practical and scalable approach that avoids chromatography. The key step is a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. The choice of NaBH₄ and careful temperature control are critical for achieving high diastereoselectivity. Recrystallization is then used to upgrade the diastereomeric ratio, a technique essential for large-scale synthesis where chromatography is impractical.

Workflow:

-

Knoevenagel Condensation: Assemble the cyclobutylidene Meldrum's acid derivative.

-

Diastereoselective Reduction: Reduce the exocyclic double bond to set the cis stereochemistry.

-

Purification: Use recrystallization to isolate the desired diastereomer in high purity.

-

Hydrolysis & Esterification: Convert the Meldrum's acid derivative to the final carboxylic acid product.

Step-by-Step Methodology (Key Reduction Step):

-